molecular formula C8H10N2O2 B12822940 3-Ethyl-2-nitroaniline

3-Ethyl-2-nitroaniline

Cat. No.: B12822940
M. Wt: 166.18 g/mol
InChI Key: XMTQIKUKTIVHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2 It is a derivative of aniline, where the amino group is substituted at the 2-position with a nitro group and at the 3-position with an ethyl group

Synthetic Routes and Reaction Conditions:

    Nitration of 3-Ethylaniline: One common method involves the nitration of 3-ethylaniline. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Aromatic Substitution: Another method involves the direct aromatic substitution of aniline derivatives. This can be achieved by using ethylating agents followed by nitration under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 3-ethyl-2-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like iron powder in acidic conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions. For example, halogenation can occur in the presence of halogens and a Lewis acid catalyst.

    Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 3-Ethyl-2-phenylenediamine.

    Substitution: Halogenated derivatives of this compound.

    Oxidation: Various nitroso and nitro derivatives.

Chemistry:

    Intermediate in Synthesis: this compound is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Catalysis: It serves as a ligand in catalytic reactions, aiding in the formation of complex molecules.

Biology:

    Biochemical Studies: The compound is used in studies

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-ethyl-2-nitroaniline

InChI

InChI=1S/C8H10N2O2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h3-5H,2,9H2,1H3

InChI Key

XMTQIKUKTIVHEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.